molecular formula C14H19NS2 B14613335 4H-1,3-Thiazine, 5,6-dihydro-4,4,6-trimethyl-2-[(phenylmethyl)thio]- CAS No. 60431-73-4

4H-1,3-Thiazine, 5,6-dihydro-4,4,6-trimethyl-2-[(phenylmethyl)thio]-

Cat. No.: B14613335
CAS No.: 60431-73-4
M. Wt: 265.4 g/mol
InChI Key: UYICARXUMZHXSQ-UHFFFAOYSA-N
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Description

4H-1,3-Thiazine, 5,6-dihydro-4,4,6-trimethyl-2-[(phenylmethyl)thio]- is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Thiazine, 5,6-dihydro-4,4,6-trimethyl-2-[(phenylmethyl)thio]- typically involves the reaction of dithiolates derived from compounds containing an active methylene or a sulfonamido-group with carbon disulfide and sodium or potassium hydroxide. This is followed by a Mannich reaction with formaldehyde and a primary amine to form the desired thiazine compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Thiazine, 5,6-dihydro-4,4,6-trimethyl-2-[(phenylmethyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) can be used in hydrogenation reactions.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

4H-1,3-Thiazine, 5,6-dihydro-4,4,6-trimethyl-2-[(phenylmethyl)thio]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4H-1,3-Thiazine, 5,6-dihydro-4,4,6-trimethyl-2-[(phenylmethyl)thio]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethyl-1,3,5-dithiazine: A similar compound with a different substitution pattern.

    1,3,5-Dithiazine, perhydro, 2,4,6-trimethyl: Another related compound with similar structural features.

Uniqueness

4H-1,3-Thiazine, 5,6-dihydro-4,4,6-trimethyl-2-[(phenylmethyl)thio]- is unique due to its specific substitution pattern and the presence of the phenylmethylthio group.

Properties

CAS No.

60431-73-4

Molecular Formula

C14H19NS2

Molecular Weight

265.4 g/mol

IUPAC Name

2-benzylsulfanyl-4,4,6-trimethyl-5,6-dihydro-1,3-thiazine

InChI

InChI=1S/C14H19NS2/c1-11-9-14(2,3)15-13(17-11)16-10-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3

InChI Key

UYICARXUMZHXSQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N=C(S1)SCC2=CC=CC=C2)(C)C

Origin of Product

United States

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